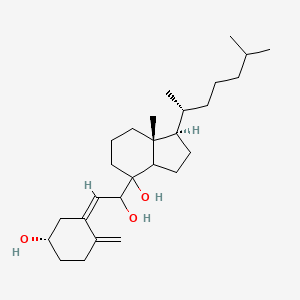

7,8-Dihydroxy-7,8-dihydrovitamin d3

Description

Contextualization within the Broader Vitamin D Synthetic and Metabolic Landscape

The journey of vitamin D in the human body is a well-documented process of photochemical synthesis and subsequent enzymatic hydroxylations. It begins in the skin where 7-dehydrocholesterol (B119134) is converted to previtamin D3 upon exposure to ultraviolet B (UVB) radiation, which then thermally isomerizes to vitamin D3 (cholecalciferol). nih.govnih.govacs.orgwikipedia.org This inert form of vitamin D3 is then transported to the liver and hydroxylated to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D. wikipedia.orguliege.be The final activation step occurs primarily in the kidneys, where calcifediol (B1668214) is converted to the biologically active hormone, 1,25-dihydroxyvitamin D3 (calcitriol). wikipedia.orguliege.be

Beyond this primary metabolic route, a host of other metabolites and degradation products are formed. It is within this secondary landscape that 7,8-Dihydroxy-7,8-dihydrovitamin D3 emerges. Often identified as "Cholecalciferol Impurity 14" in pharmaceutical quality control, its presence is indicative of the inherent instability of the vitamin D molecule. uliege.be The formation of this compound is primarily a result of the oxidative degradation of vitamin D3. researchgate.netresearchgate.net

Chemical Significance of the 7,8-Dihydroxy-7,8-dihydro Structure

The defining feature of 7,8-Dihydroxy-7,8-dihydrovitamin D3 is the presence of hydroxyl groups at the 7th and 8th carbon positions and the saturation of the C7-C8 double bond, which is part of the conjugated triene system in the parent vitamin D3 molecule. This structural alteration has profound implications for the molecule's chemical properties.

The conjugated triene system of vitamin D3 is responsible for its characteristic UV absorption and is also the most chemically reactive part of the molecule, making it susceptible to oxidation and photo-isomerization. researchgate.net The formation of the 7,8-dihydroxy derivative signifies a disruption of this conjugated system. One proposed mechanism for its formation is the reaction of vitamin D with singlet oxygen, a highly reactive form of oxygen, which can be generated in the presence of photosensitizers like riboflavin (B1680620) and light. dss.go.thresearchgate.net This reaction can lead to the formation of epoxide intermediates which can subsequently be hydrolyzed to the diol.

The saturation of the C7-C8 bond and the addition of the hydroxyl groups would be expected to significantly alter the three-dimensional shape of the molecule compared to the planar, rigid triene system of vitamin D3. This change in conformation would, in turn, affect its ability to bind to the vitamin D receptor (VDR) and other vitamin D-binding proteins, likely rendering it biologically inactive in the classical sense.

Historical Perspectives of Its Role as a Synthetic Intermediate

While the primary interest in 7,8-Dihydroxy-7,8-dihydrovitamin D3 has been from the perspective of it being a degradation product and an impurity in vitamin D3 preparations, its potential as a synthetic intermediate has also been considered. The functionalized C and D rings of the steroid nucleus are common starting points for the synthesis of various vitamin D analogs.

Historically, the focus of vitamin D analog synthesis has been on modifying the side chain and the A-ring to create compounds with more selective biological activities and reduced calcemic side effects. nih.govacs.orgpnas.org The synthesis of these analogs often involves the coupling of a protected A-ring fragment with a CD-ring fragment. While there is extensive literature on the synthesis of vitamin D analogs, the specific use of 7,8-Dihydroxy-7,8-dihydrovitamin D3 as a starting material is not widely documented in mainstream research. Its formation as a mixture of stereoisomers during the oxidation of vitamin D3 would present significant purification challenges for its use in stereospecific synthesis. However, in principle, the diol functionality could offer synthetic handles for further chemical modifications, should a specific synthetic target require such a starting point.

Structure

3D Structure

Properties

IUPAC Name |

(1R,7aR)-4-[(2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24,30)25(29)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28-30H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24?,25?,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMMFXZWTYGKLW-AGAWYEFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCCC2(C(/C=C\3/C[C@H](CCC3=C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7,8 Dihydroxy 7,8 Dihydrovitamin D3

Strategies for the Preparation of 7,8-Dihydroxy-7,8-dihydrovitamin D3

The conversion of 7,8-dihydroxy vitamin D2, D3, or their derivatives into vitamin D3 and its activated forms is a critical step in their synthesis. google.com This process is achieved through reductive elimination techniques that can involve various intermediate compounds or the direct use of reducing metals. google.com These methods offer practical and high-yield pathways compared to previous synthetic routes. google.com

Reductive elimination is a fundamental step in organometallic chemistry where a metal center's oxidation state decreases as a new covalent bond forms between two ligands. wikipedia.org In the context of vitamin D synthesis, this technique is applied to generate the crucial 5,7-diene system of the A-ring from the 7,8-dihydroxy precursor. google.com This transformation is the reverse of oxidative addition and is a key product-forming step in many catalytic processes. wikipedia.org The process involves the removal of the two hydroxyl groups at the C-7 and C-8 positions, leading to the formation of a double bond and the restoration of the vitamin D triene structure.

One effective strategy for the reductive elimination of the 7,8-dihydroxy moiety involves the formation of a cyclic orthoester intermediate. google.com The 7,8-dihydroxy vitamin D derivative is reacted with an orthoformate, such as orthoethylformate, in the presence of a catalyst like camphorsulfonic acid. google.com This reaction forms a cyclic orthoester across the 7,8-diol. Subsequent heating of this intermediate leads to the elimination of the diol group and the formation of the desired vitamin D compound with the conjugated diene system. google.com This method provides a practical and efficient synthetic process. google.com

An alternative to the orthoester method is the use of a thiocarbonate intermediate. google.com In this approach, the 7,8-dihydroxy precursor is converted into a cyclic thiocarbonate. This intermediate is then subjected to a reductive elimination reaction to yield the final vitamin D product. google.com This technique is part of a broader synthetic strategy aimed at developing effective and efficient methods for producing vitamin D and its derivatives from 7,8-dihydroxy intermediates. google.com

Direct elimination of the 7,8-dihydroxy groups can also be accomplished using reducing metals, such as titanium. google.com This method provides another route for the synthesis of vitamin D2, vitamin D3, and their activated forms from their respective 7,8-dihydroxy precursors. google.com The use of a reducing metal facilitates the removal of the hydroxyl groups and the formation of the necessary double bond to complete the A-ring's conjugated triene system. google.com

Interactive Data Table: A-Ring Formation Strategies

| Methodology | Key Intermediate | Primary Reagents/Conditions | Purpose |

| Reductive Elimination | Organometallic Complex | Metal catalyst | Formation of C=C bond between two ligands |

| Cyclic Orthoester Utilisation | Cyclic Orthoester | Orthoethylformate, Camphorsulfonic acid | Elimination of diol via stable intermediate |

| Thiocarbonate-Mediation | Cyclic Thiocarbonate | Thiocarbonylating agent | Elimination of diol via thiocarbonate intermediate |

| Reductive Metal Application | Metal-complexed Diol | Reducing metals (e.g., Titanium) | Direct reductive elimination of hydroxyl groups |

Derivatization of 7,8-Dihydroxy-7,8-dihydrovitamin D3 for Analog Generation

The 7,8-dihydroxy-7,8-dihydrovitamin D3 scaffold is not only a precursor to vitamin D3 itself but also a starting point for the synthesis of various analogs. These derivatives are crucial for research and the development of new therapeutic agents.

The 7,8-dihydroxy vitamin D framework serves as a precursor for the synthesis of various vitamin D derivatives, including those with hydroxylation at the 1β position. google.com These 1β-hydroxy vitamin D derivatives are valuable intermediates themselves. For instance, they can be subsequently converted into their corresponding 1α-hydroxy vitamin D analogs, which are often the biologically active forms. google.comrsc.org This synthetic pathway, starting from the 7,8-dihydroxy precursor, allows for the generation of a diverse range of activated vitamin D compounds. google.com

Subsequent Transformation to 1α-Hydroxy Vitamin D Derivatives

The transformation of vitamin D3 into its biologically active form, 1α,25-dihydroxyvitamin D3, is a critical process that can be achieved through various synthetic and biological methods. While direct transformation of 7,8-Dihydroxy-7,8-dihydrovitamin D3 is a specific pathway, broader enzymatic and chemical hydroxylation strategies are well-documented. For instance, certain bacterial strains, particularly from the genus Amycolata, have demonstrated the ability to convert vitamin D3 to 1α,25-dihydroxyvitamin D3 nih.gov. This bioconversion occurs via a 25-hydroxyvitamin D3 intermediate and is catalyzed by cytochrome P-450 enzymes induced by the presence of vitamin D3 nih.gov.

In chemical synthesis, the introduction of the 1α-hydroxyl group is a key step in producing active vitamin D analogues. This is often achieved on a precursor of the final vitamin D structure. For example, the synthesis of 1α,4α,25-trihydroxyvitamin D3 and its 1α,4β isomer involves the coupling of a protected A-ring precursor already containing the 1α-hydroxyl group with a CD-ring fragment nih.gov. Isolated calvarial cells have also been shown to metabolize 25-hydroxycholecalciferol into more polar products, including 1,25-dihydroxycholecalciferol, demonstrating that this metabolic capability is not exclusive to the kidneys unc.edu.

Stereochemical Control and Conformational Locking in Related 7,8-Substituted Analogues

The stereochemistry and conformation of the triene system in vitamin D are crucial for its biological activity. Modifications at the C7 and C8 positions have been explored to control these features.

Design and Synthesis of 7,8-cis-Locked Skeletons of Vitamin D3 Derivatives

To investigate the bioactive conformation of vitamin D, analogues with a conformationally restricted or "locked" structure have been designed and synthesized. Specifically, 7,8-cis-locked skeletons of vitamin D3 derivatives have been developed acs.org. The synthesis of these analogues, such as 2α- and 2β-(3-hydroxypropyl)-7,8-cis-14-epi-1α,25-dihydroxy-19-norvitamin D3, utilizes a Julia-Kociensky coupling reaction to create the diene system by connecting a synthesized A-ring precursor with a CD-ring precursor nih.gov. This strategic approach allows for the creation of a rigid structure that mimics a specific conformation of the natural vitamin.

Investigation of C7-C8 Single Bond Rotational Constraints and Their Impact on Conformation

The flexible nature of the vitamin D molecule is largely due to the rotation around the C7-C8 single bond, in addition to the C5-C6 bond nih.gov. By creating 7,8-cis-locked analogues, the rotation around the C7-C8 bond is constrained, forcing the molecule into a fixed conformation. This conformational locking is essential for studying the structure-activity relationship of vitamin D analogues at the vitamin D receptor (VDR) nih.gov. X-ray co-crystallographic analysis of related compounds has shown a 5,6- and 7,8-s-trans configuration in the ligand-binding domain of the human VDR, which has inspired the synthesis of these 7,8-cis-locked analogues to explore different conformational spaces nih.gov. The biological evaluation of these rigid analogues provides valuable information on the optimal conformation for VDR binding and activation nih.gov.

Chemical Stability Assessment of Synthesized Analogues

The chemical stability of synthesized vitamin D analogues is a critical factor for their potential utility. In the case of 7,8-cis-locked skeletons, stability can vary depending on other structural features. For instance, among four synthesized 7,8-cis-locked analogues, the 19-nor derivatives were found to be stable at ambient temperature acs.org. However, other derivatives that retained the full triene system were prone to isomerization, converting to the corresponding previtamin D3 and vitamin D3 forms acs.org. This highlights the delicate balance between conformational restriction and the inherent chemical reactivity of the vitamin D scaffold. The introduction of fluorine at the C24 position has also been explored to enhance metabolic stability against catabolism by enzymes like hCYP24A1 semanticscholar.orgmdpi.com.

The following table summarizes the stability of different 7,8-cis-locked Vitamin D3 analogues:

| Analogue Type | Stability at Ambient Temperature | Observed Transformation |

| 19-nor derivatives | Stable | None observed |

| Derivatives with triene system | Unstable | Isomerized to previtamin D3 and vitamin D3 |

Enzymatic Processes and Structural Modifications Relevant to Dihydroxylated Vitamin D Scaffolds

Enzymatic Hydroxylation Pathways of Vitamin D Metabolites (General Context)

The activation of vitamin D, whether obtained from the diet or synthesized in the skin, is a two-step process requiring sequential hydroxylation. researchgate.net These enzymatic modifications are essential to convert the inert vitamin D molecule into a potent hormone that regulates calcium and phosphate (B84403) homeostasis, among other physiological functions. youtube.com

Several cytochrome P450 enzymes are involved in the hydroxylation of vitamin D and its metabolites. nih.govnih.gov These are mixed-function oxidases, with some located in the endoplasmic reticulum and others in the mitochondria. nih.gov

CYP2R1: Located in the endoplasmic reticulum of the liver, CYP2R1 is considered the principal vitamin D 25-hydroxylase. nih.govwikipedia.org It catalyzes the first activation step, converting vitamin D3 (cholecalciferol) to 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D. wikipedia.orgnih.gov While other enzymes possess 25-hydroxylase activity, genetic studies in humans with mutations in the CYP2R1 gene have confirmed its crucial role in this process. pnas.orgnih.gov

CYP27B1: This mitochondrial enzyme, located primarily in the kidneys, is the 25-hydroxyvitamin D 1α-hydroxylase. nih.govnih.gov It performs the second and final activation step, converting 25-hydroxyvitamin D3 to the biologically active hormone, 1α,25-dihydroxyvitamin D3 (calcitriol). nih.govresearchgate.net The activity of CYP27B1 is tightly regulated and is also found in extrarenal tissues, where it plays a role in local calcitriol (B1668218) production. greenmedinfo.comnih.gov

CYP11A1: Traditionally known for its role in steroid hormone synthesis, this mitochondrial enzyme can also metabolize vitamin D3. pnas.org It hydroxylates the side chain of vitamin D3 at various positions, including C20 and C22, to produce unique metabolites like 20-hydroxyvitamin D3 and 20,22-dihydroxyvitamin D3. pnas.orgnih.gov These novel metabolites have shown biological activities distinct from the classical vitamin D pathway. mdpi.comnih.gov

The enzymatic machinery that hydroxylates vitamin D can also act on structurally related compounds. For instance, CYP2R1 efficiently hydroxylates both vitamin D3 and vitamin D2 (ergocalciferol) at the C-25 position. pnas.org

Furthermore, the presence of existing hydroxyl groups can influence subsequent enzymatic modifications. For example, the CYP11A1-derived metabolite, 20-hydroxyvitamin D3, can be further hydroxylated by CYP27A1 at both the C-25 and C-26 positions, forming 20,25-dihydroxyvitamin D3 and 20,26-dihydroxyvitamin D3. nih.govnih.gov This indicates that the substrate specificity of these enzymes allows for the processing of various dihydroxylated vitamin D scaffolds.

The 1α-hydroxylation step, catalyzed by CYP27B1, is also not limited to 25-hydroxyvitamin D3. For instance, C3-epimers of 25-hydroxyvitamin D can be converted to their corresponding 1α-hydroxylated forms by CYP27B1. oup.com

| Enzyme | Location | Primary Function in Vitamin D Metabolism | Key Substrates | Primary Products |

|---|---|---|---|---|

| CYP2R1 | Endoplasmic Reticulum (Liver) | 25-hydroxylation | Vitamin D3, Vitamin D2 | 25-hydroxyvitamin D3, 25-hydroxyvitamin D2 |

| CYP27A1 | Mitochondria | 25-hydroxylation, 26-hydroxylation | Vitamin D3, Cholesterol, 20-hydroxyvitamin D3 | 25-hydroxyvitamin D3, 26-hydroxycholesterol, 20,25-dihydroxyvitamin D3, 20,26-dihydroxyvitamin D3 |

| CYP27B1 | Mitochondria (Kidney, other tissues) | 1α-hydroxylation | 25-hydroxyvitamin D3 | 1α,25-dihydroxyvitamin D3 (Calcitriol) |

| CYP11A1 | Mitochondria | Side-chain hydroxylation | Vitamin D3, Cholesterol | 20-hydroxyvitamin D3, 20,22-dihydroxyvitamin D3 |

Enzymatic Catabolism and Inactivation Mechanisms

To maintain tight control over vitamin D signaling, the active form, calcitriol, and its precursor, calcifediol (B1668214), are subject to enzymatic inactivation. This catabolic process primarily involves further hydroxylation, which marks the metabolites for excretion.

CYP24A1: This mitochondrial enzyme is the key catabolic enzyme in vitamin D metabolism. nih.gov It is a 24-hydroxylase that acts on both 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3. nih.govnih.gov The expression of CYP24A1 is strongly induced by calcitriol, creating a negative feedback loop that limits the levels of the active hormone. imrpress.com This enzyme can also exhibit 23-hydroxylase activity, initiating an alternative catabolic pathway. nih.gov

CYP3A4: While primarily known for its role in drug metabolism, CYP3A4 also contributes to the catabolism of vitamin D. nih.govmdpi.com It can hydroxylate vitamin D metabolites, including calcitriol, leading to their inactivation. mdpi.com

The hydroxylation of vitamin D metabolites by CYP24A1 initiates a cascade of reactions that ultimately lead to the formation of biologically inactive products. The 24-hydroxylation of 1α,25-dihydroxyvitamin D3 produces 1α,24,25-trihydroxyvitamin D3. researchgate.net Subsequent oxidation steps convert this metabolite into calcitroic acid, a water-soluble compound that is excreted in the bile. nih.govwikipedia.org

The 23-hydroxylation pathway, also initiated by CYP24A1, leads to the formation of a 23,26-lactone derivative of 1α,25-dihydroxyvitamin D3, which is also considered biologically inactive. nih.gov

| Enzyme | Primary Catabolic Action | Substrates | Key Products | Biological Activity of Products |

|---|---|---|---|---|

| CYP24A1 | 24-hydroxylation, 23-hydroxylation | 25-hydroxyvitamin D3, 1α,25-dihydroxyvitamin D3 | 24,25-dihydroxyvitamin D3, 1α,24,25-trihydroxyvitamin D3, Calcitroic acid | Inactive |

| CYP3A4 | Hydroxylation | 1α,25-dihydroxyvitamin D3 | Hydroxylated metabolites | Inactive |

Epimerization of Hydroxyl Groups (e.g., C3-Epimerization) in Vitamin D Metabolites

Epimerization is a process that alters the stereochemical configuration of a hydroxyl group on the vitamin D molecule. The most well-studied epimerization event in vitamin D metabolism occurs at the C-3 position. nih.govnih.gov

This process involves the conversion of the natural α-orientation of the hydroxyl group at C-3 to a β-orientation, resulting in the formation of C3-epimers. nih.govportlandpress.com All major vitamin D metabolites can undergo this epimerization. nih.gov For example, 25-hydroxyvitamin D3 can be converted to 3-epi-25-hydroxyvitamin D3, and 1α,25-dihydroxyvitamin D3 can be converted to 3-epi-1α,25-dihydroxyvitamin D3. oup.comresearchgate.net

The enzyme or enzymes responsible for this epimerization have not yet been fully identified, but it is known to occur in various tissues, including the liver, bone, and skin cells. nih.gov C3-epimers have been detected in human circulation, particularly in infants. oup.comnih.gov These epimers generally exhibit lower binding affinity for the vitamin D receptor and the vitamin D binding protein compared to their non-epimerized counterparts, suggesting they have reduced biological activity. nih.govportlandpress.com However, the exact physiological role and significance of C3-epimerization are still under investigation. nih.gov Interestingly, oral supplementation with vitamin D3 has been shown to increase the proportion of C3-epimers in mice, but this effect was not observed in humans. murdoch.edu.au

Molecular Interactions and Receptor Dynamics of 7,8 Dihydroxy 7,8 Dihydrovitamin D3 Analogues

Ligand-Binding Affinity to the Vitamin D Receptor (VDR)

The affinity with which a vitamin D analogue binds to the VDR is a critical determinant of its biological potency. This binding event initiates the cascade of molecular interactions that lead to gene regulation.

The binding affinity of various vitamin D analogues to the VDR has been quantified in numerous studies. For instance, novel 19-norvitamin D3 analogues have been synthesized and evaluated for their VDR binding. Two diastereomers, 24,24-difluoro-1β,3β,25-dihydroxy-19-norvitamin D3 and 24,24-difluoro-1α,3α,25-dihydroxy-19-norvitamin D3, were found to bind to the VDR with IC50 values of 64.8 nM and 57.6 nM, respectively. nih.gov These values indicate a significantly higher binding affinity—about 400-fold and 30-fold greater, respectively—than their non-fluorinated counterparts. nih.gov Other studies on 19-norvitamin D3 analogues with modifications at the C-2 position have also shown potent VDR binding. The E-isomers of (20R)- and (20S)-2-fluoroethylidene analogues were found to have VDR binding affinity comparable to that of the natural hormone, calcitriol (B1668218). nih.gov Similarly, the (20S)-22-thia-19,24-dinorvitamin D analogue demonstrated VDR binding activity as potent as calcitriol. nih.gov

| Analogue | VDR Binding Affinity (IC50) | Reference |

|---|---|---|

| 24,24-difluoro-1β,3β,25-dihydroxy-19-norvitamin D3 | 64.8 nM | nih.gov |

| 24,24-difluoro-1α,3α,25-dihydroxy-19-norvitamin D3 | 57.6 nM | nih.gov |

Calcitriol is the most biologically active endogenous VDR ligand and serves as the benchmark for assessing the potency of synthetic analogues. nih.gov Numerous studies have compared the VDR binding affinity of various analogues directly to calcitriol. For example, certain 16-ene-22-thia-19-norvitamin D3 analogues exhibited VDR binding potency almost equal to that of calcitriol. nih.gov In contrast, their corresponding (20R)-isomers showed more than 10-fold lower activity. nih.gov Modifications at the C-6 position of 1α,25-dihydroxy-19-norvitamin D3, such as the introduction of a methyl group, resulted in a 9-fold decrease in VDR affinity compared to calcitriol. nih.gov Conversely, the E-isomers of 2-(2'-fluoroethylidene)-19-norvitamin D analogues were found to be comparable to calcitriol in their ability to bind to the VDR, whereas the Z-isomers were approximately 15 to 20 times less active. nih.gov

| Analogue | Relative VDR Binding Affinity vs. Calcitriol | Reference |

|---|---|---|

| (20S)-16-ene-22-thia-19-norvitamin D3 analogues (2a, 3a) | Almost the same potency | nih.gov |

| (20R)-16-ene-22-thia-19-norvitamin D3 analogues | >10-fold less potent | nih.gov |

| 6-methyl-1α,25-dihydroxy-19-norvitamin D3 | 9 times lower affinity | nih.gov |

| (E)-2-(2'-fluoroethylidene)-19-norvitamin D3 analogues (1a, 1b) | Comparable | nih.gov |

| (Z)-2-(2'-fluoroethylidene)-19-norvitamin D3 analogues (2a, 2b) | 15-20 times less active | nih.gov |

The binding of vitamin D analogues to the VDR is governed by specific structural features that allow for precise interactions within the receptor's ligand-binding pocket (LBP). The three-dimensional arrangement of the 1α-, 3β-, and 25-hydroxyl groups is paramount for high-affinity binding. mdpi.com Extensive modifications to the C/D-ring system can be tolerated as long as this critical hydroxyl group orientation is maintained. mdpi.com The conformation of the A-ring is also crucial; a β-chair conformation is associated with higher biological activity. mdpi.com Modifications at other positions can significantly modulate binding affinity. For instance, the introduction of bulky or polar substituents at the C-6 position of 19-norvitamin D3 analogues leads to a decrease in VDR binding. nih.gov Conversely, fluorination of the side chain, as seen in 24,24-difluoro-19-norvitamin D3 derivatives, can dramatically enhance binding affinity. nih.gov The stereochemistry and geometry of substituents are also critical, as demonstrated by the superior activity of E-isomers over Z-isomers in 2-substituted 19-norvitamin D analogues. nih.gov

Heterodimerization with Retinoid X Receptor (RXR)

The genomic actions of vitamin D analogues are contingent upon the formation of a heterodimer between the ligand-bound VDR and the RXR. mdpi.comoup.com This heterodimerization is a ligand-dependent process; the binding of an agonist to the VDR induces a conformational change that promotes its association with RXR. oup.comnih.govoup.com Different vitamin D analogues can vary in their ability to induce this VDR-RXR interaction. nih.govoup.com Studies using the yeast two-hybrid system have shown that the strength of VDR-RXR heterodimerization induced by various analogues correlates well with their transcriptional activation potential. nih.gov This suggests that the specific conformation adopted by the VDR upon binding to different analogues directly influences the efficiency of RXR dimerization and, consequently, the magnitude of the downstream biological response. nih.gov The VDR-RXR interaction primarily involves helices 9 and 10 of the VDR and the loop region between helices 8 and 9. nih.gov

Co-crystallographic Analysis of Ligand-VDR Complexes

X-ray crystallography has provided invaluable insights into the molecular basis of VDR activation. The crystal structure of the VDR ligand-binding domain (LBD) in complex with calcitriol reveals a "mouse trap" mechanism, where the ligand is almost completely encapsulated within the LBP. researchgate.net This binding stabilizes a transcriptionally active conformation, particularly of helix 12, which is crucial for the recruitment of coactivator proteins. researchgate.net While a crystal structure for 7,8-dihydroxy-7,8-dihydrovitamin D3 itself is not available, analyses of VDR in complex with various analogues have elucidated key structure-function relationships. For example, docking simulations based on the VDR LBP crystal structure have helped to explain the differential activities of fluorinated 19-norvitamin D analogues. nih.gov Furthermore, crystal structure analysis of VDR with 2-methylene-14-epi-19-nor-tachysterol D3 has revealed unique binding conformations, expanding our understanding of how different ligand scaffolds can be accommodated within the LBP. nih.gov

Modulation of VDR Protein Levels and Ligand Binding by Other Nuclear Receptor Ligands

The activity of the VDR can be modulated by ligands of other nuclear receptors, most notably the RXR. While the VDR-RXR heterodimer can bind to VDREs in the absence of an RXR ligand, the addition of an RXR agonist, such as 9-cis-retinoic acid, can synergistically enhance the transcriptional activity induced by VDR ligands. nih.govnih.gov This suggests that the RXR is not a silent partner in the heterodimer. The binding of a ligand to RXR can induce conformational changes that are allosterically transmitted to the VDR, further stabilizing the complex and enhancing its interaction with coactivators. nih.gov Furthermore, VDR activity is also regulated by its interaction with corepressor proteins like NCoR and SMRT in the absence of a ligand, although this interaction is weaker for VDR compared to other nuclear receptors like the thyroid hormone receptor. elsevierpure.com The binding of a VDR agonist displaces these corepressors, allowing for the recruitment of coactivators and the initiation of transcription. elsevierpure.com The expression of the VDR gene itself can be regulated by its own ligand, calcitriol, as well as by all-trans-retinoic acid (ATRA), a ligand for the retinoic acid receptor (RAR), indicating complex cross-talk between these nuclear receptor signaling pathways. mdpi.com

Cellular and Molecular Mechanisms of Action of 7,8 Dihydroxy 7,8 Dihydrovitamin D3 Analogues

Genomic Actions via Transcriptional Regulation

The genomic actions of 7,8-Dihydroxy-7,8-dihydrovitamin D3 analogues are primarily mediated by the vitamin D receptor (VDR), a member of the nuclear hormone receptor superfamily. nih.govresearchgate.net This ligand-activated transcription factor directly regulates the expression of a multitude of target genes.

Binding to Vitamin D Response Elements (VDREs) on DNA

Upon binding to its ligand, the VDR undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR). nih.govnih.gov This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs), which are typically located in the promoter or enhancer regions of target genes. nih.govnih.govtaylorandfrancis.com The binding of the VDR-RXR heterodimer to VDREs is a critical step in initiating the transcriptional regulation of genes involved in a wide array of biological processes. nih.govtaylorandfrancis.com

Role of Coactivators and Corepressors in VDR-Mediated Transcription

The transcriptional activity of the VDR-RXR heterodimer is further modulated by the recruitment of coactivator and corepressor proteins. nih.gov Coactivators, such as those with histone acetyltransferase (HAT) activity, are recruited to the VDR complex upon ligand binding and facilitate transcriptional activation by modifying chromatin structure, making the DNA more accessible to the transcription machinery. nih.govnih.gov Conversely, in the absence of a ligand or in the presence of certain antagonists, the VDR can recruit corepressors, which inhibit transcription. The interplay between coactivators and corepressors provides a sophisticated layer of control over VDR-mediated gene regulation. nih.gov

Cellular Differentiation and Maturation Processes

Induction of Monocytic Differentiation in Promyelocytic Leukemia Cells (e.g., HL-60)

The human promyelocytic leukemia cell line, HL-60, serves as a valuable in vitro model for studying myeloid differentiation. Treatment of HL-60 cells with 1,25(OH)2D3 induces their differentiation along the monocytic lineage, giving rise to cells with macrophage-like characteristics. nih.govrupress.orgescholarship.org This differentiation process is marked by a series of morphological and functional changes.

Upon exposure to 1,25(OH)2D3, HL-60 cells begin to exhibit characteristics of mature monocytes/macrophages, including adherence to plastic surfaces, phagocytic activity, and the ability to reduce nitroblue tetrazolium (NBT). rupress.orgescholarship.org The expression of the monocytic surface antigen CD14 is also a key indicator of this differentiation pathway. nih.gov The estimated concentration of 1,25(OH)2D3 required to induce 50% differentiation (ED50) in HL-60 cells is approximately 5.7 x 10-9 M. rupress.orgescholarship.org

The induction of differentiation is a receptor-mediated process, with HL-60 cells possessing specific receptors for 1,25(OH)2D3. rupress.orgescholarship.org The continuous presence of the vitamin D compound is necessary for the completion of the differentiation process. nih.gov Several signaling pathways are implicated in this process, including the activation of protein kinase C (PKC). nih.govnih.gov

Table 1: Markers of Monocytic Differentiation in HL-60 Cells Induced by 1,25(OH)2D3

| Differentiation Marker | Description | Reference |

| Phagocytosis | The ability of cells to engulf and ingest particles. | rupress.org, escholarship.org |

| NBT Reduction | The capacity of differentiated cells to produce superoxide, which reduces the yellow NBT to a blue-black formazan (B1609692) deposit. | nih.gov, rupress.org, escholarship.org |

| CD14 Expression | A surface antigen characteristic of monocytes and macrophages. | nih.gov |

| Nonspecific Acid Esterase | An enzyme characteristic of macrophages. | rupress.org, escholarship.org |

| Adherence | The ability of differentiated cells to attach to plastic surfaces. | rupress.org, escholarship.org |

Effects on Keratinocyte Biology and Differentiation

The skin's epidermis is a constantly renewing tissue primarily composed of keratinocytes, which undergo a programmed differentiation process from the basal layer to the outermost stratum corneum. nih.gov Both calcium and the active form of vitamin D, 1,25(OH)2D3, are crucial regulators of this process. nih.gov Keratinocytes not only represent the primary site of vitamin D3 synthesis in the body but also possess the enzymatic machinery to convert it to its active form and the VDR to respond to it. nih.gov

1,25(OH)2D3, in conjunction with calcium, orchestrates the sequential expression of genes necessary for epidermal differentiation. nih.gov It stimulates the expression of key proteins involved in the formation of the cornified envelope, a critical component of the skin's permeability barrier, such as involucrin (B1238512) and loricrin, as well as the enzyme transglutaminase that cross-links these proteins. oup.com Vitamin D also influences the proliferation of epidermal stem cells and their differentiation into keratinocytes, a process vital for skin wound healing. scielo.br Studies have shown that vitamin D can stimulate the proliferation and differentiation of epidermal stem cells both in vivo and in vitro. scielo.br

The regulation of keratinocyte differentiation by the VDR is complex and involves the recruitment of different coregulator proteins. In proliferating keratinocytes, the DRIP/Mediator complex is dominant, while in more differentiated cells, the SRC family of coactivators plays a more prominent role. nih.gov

Regulation of Cellular Proliferation and Apoptosis

Mechanisms of Cell Cycle Arrest

Vitamin D and its analogs are known to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, most commonly in the G1/G0 phase. oup.comnih.gov This arrest prevents cells from entering the S phase, the DNA synthesis phase of the cell cycle. oup.com

A key mechanism underlying this G1 arrest is the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21Waf1/Cip1 and p27Kip1. nih.govoup.com These proteins bind to and inhibit the activity of cyclin-dependent kinases (CDKs), particularly Cdk2 and Cdk6, which are essential for the G1 to S phase transition. oup.com The induction of p21 has been observed in various cancer cell lines following treatment with vitamin D analogs. oup.com In some cases, a vitamin D response element has been identified in the promoter region of the p21 gene, suggesting a direct transcriptional regulation. oup.com

In addition to upregulating CDKIs, vitamin D analogs can also modulate the levels and activity of other cell cycle regulatory proteins. For instance, in some breast cancer cell lines, treatment with the vitamin D analog EB1089 led to a decrease in cyclin D1 and an increase in p53 protein levels. oup.comnih.gov The inhibition of CDK activity ultimately leads to the maintenance of the retinoblastoma protein (pRb) in its hypophosphorylated, active state, which in turn represses the E2F transcription factors required for the expression of S-phase genes. oup.com

Table 2: Key Proteins Involved in Vitamin D-Mediated Cell Cycle Arrest

| Protein | Function in Cell Cycle | Effect of Vitamin D Analogs | Reference |

| p21Waf1/Cip1 | Cyclin-dependent kinase inhibitor | Upregulation | oup.com, oup.com |

| p27Kip1 | Cyclin-dependent kinase inhibitor | Upregulation | oup.com, nih.gov |

| Cdk2 | Cyclin-dependent kinase, promotes G1/S transition | Inhibition of activity | oup.com |

| Cdk6 | Cyclin-dependent kinase, active in G1 phase | Inhibition of activity | oup.com |

| Cyclin D1 | Regulatory subunit of Cdk4/6 | Downregulation in some cell types | oup.com |

| pRb | Tumor suppressor, controls G1/S checkpoint | Maintained in hypophosphorylated (active) state | oup.com |

Table of Mentioned Compounds

Activation of Apoptotic Pathways

The active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol), and its analogues are known to regulate the process of programmed cell death, or apoptosis. greenmedinfo.comnih.gov This is a crucial mechanism for preventing the development of cancer. greenmedinfo.com Laboratory and animal studies suggest that vitamin D can inhibit the process of carcinogenesis and slow the progression of tumors by promoting cell differentiation and inducing apoptosis. nih.gov Many of the genes that encode proteins responsible for regulating cell proliferation, differentiation, and apoptosis are modulated by vitamin D. nih.gov

While direct studies on 7,8-Dihydroxy-7,8-dihydrovitamin D3 are limited, research on related flavonoids like 7,8-dihydroxyflavone (B1666355) (7,8-DHF) provides insights into potential apoptotic mechanisms. Studies have shown that 7,8-DHF can induce apoptosis in various cancer cell lines. For instance, in human hepatocarcinoma cells, 7,8-DHF was found to significantly increase both early and late-stage apoptosis. nih.gov This effect is mediated through the upregulation of key apoptotic proteins, such as cleaved-caspase-3. nih.gov Other studies have reported that 7,8-DHF enhances the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-xL. nih.gov

Table 1: Effect of 7,8-Dihydroxyflavone on Apoptosis in HUH-7 Cells

| Treatment Group | Fold Increase in Early Apoptosis | Fold Increase in Late-Stage Apoptosis | p-value |

|---|---|---|---|

| 7,8-Dihydroxyflavone | 4.56 | 3 | 0.004 |

Data from a study on human hepatocarcinoma cells (HUH-7) treated with 7,8-DHF for 48 hours. nih.gov

Immunomodulatory and Anti-inflammatory Effects

Vitamin D possesses significant immunomodulatory and anti-inflammatory properties. greenmedinfo.comnih.gov It targets various cells of the immune system, including monocytes, macrophages, dendritic cells (DCs), and T and B cells, leading to specific responses in each cell type. nih.gov

A key aspect of vitamin D's immunomodulatory function is its interaction with Toll-like receptor (TLR) signaling pathways. Research has shown that 1,25(OH)2D3 can suppress the expression of TLR8 and the subsequent inflammatory responses mediated by this receptor in monocytes. nih.gov Treatment with 1,25(OH)2D3 has been found to significantly reduce the expression of TLR8 and its adaptor protein MyD88. nih.gov Furthermore, it inhibits the expression or activity of downstream signaling molecules such as IRF-4, IRF-7, and NF-kB in monocytes when challenged with TLR8 ligands. nih.gov This suggests that TLR8 is a direct target of 1,25(OH)2D3, mediating its anti-inflammatory actions. nih.gov The activation of TLRs by pathogens also induces the expression of the vitamin D receptor (VDR) and the enzyme CYP27B1, which converts vitamin D to its active form, highlighting a feedback loop in the innate immune response. nih.gov

Vitamin D plays a crucial role in regulating the expression of inflammatory cytokines. nih.gov The active form, 1,25(OH)2D3, has been shown to down-regulate the expression and production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8. greenmedinfo.comnih.gov For instance, in peripheral blood mononuclear cells (PBMCs) from patients with psoriasis, 1α,25(OH)2D3 decreased the production and mRNA expression of IL-6 and IL-8. nih.gov Similarly, in PBMCs from patients with early rheumatoid arthritis, it reduced IL-17A levels while increasing levels of the anti-inflammatory cytokine IL-4. nih.gov The anti-inflammatory effects of vitamin D are, in part, mediated through the inhibition of the p38 MAP kinase pathway and the transcription factor NF-kB. greenmedinfo.comnih.gov

Table 2: Effect of 1,25(OH)2D3 on TLR8 Signaling Components

| Molecule | Effect of 1,25(OH)2D3 Treatment |

|---|---|

| TLR8 Expression | Significantly reduced nih.gov |

| MyD88 Expression | Significantly reduced nih.gov |

| IRF-4, IRF-7, NF-kB Activity | Inhibited in the presence of TLR8 ligands nih.gov |

| TNF-α, IL-1β Expression | Significantly diminished nih.gov |

Photoprotective Mechanisms

Vitamin D and its analogues exhibit significant photoprotective effects against the damaging effects of ultraviolet B (UVB) radiation.

Exposure to UVB radiation is a primary cause of skin cancer, largely due to mutations arising from improperly repaired DNA photoproducts. kuleuven.be The most common of these are cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). kuleuven.be Studies have demonstrated that 1,25(OH)2D3 protects human keratinocytes against the induction of CPDs by UVB. kuleuven.benih.gov It also reduces other forms of UV-induced DNA damage, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and 8-nitroguanosine (B126670) (8-NG). nih.gov This protective effect is, at least in part, due to the reduction of reactive nitrogen species (RNS) and subsequent oxidative and nitrosative damage. nih.gov

Beyond preventing damage, vitamin D also appears to enhance DNA repair mechanisms. nih.gov In studies on myometrial stem cells exposed to an endocrine disruptor, vitamin D3 treatment was shown to increase the levels of key DNA damage repair proteins, including those of the MRN complex and RAD51. nih.gov Research also suggests that 1,25(OH)2D3 may facilitate the repair of UV-induced DNA damage by influencing pathways that control cellular energy. researchgate.net Following UV exposure, 1,25(OH)2D3 treatment has been observed to increase glycolysis, providing the necessary energy for DNA repair processes. researchgate.net

Q & A

Basic Research Questions

Q. What analytical challenges arise when detecting 7,8-Dihydroxy-7,8-dihydrovitamin D3 and its metabolites, and how can they be addressed methodologically?

- Answer : A major challenge is the co-elution of structurally similar metabolites (e.g., 25-hydroxyvitamin D3 and its 3-epimer) during liquid chromatography (LC). This can be mitigated using high-resolution tandem mass spectrometry (HR-MS/MS) with derivatization agents like DAPTAD to enhance ionization efficiency and specificity . Additionally, selecting chromatographic columns with polar-embedded groups improves separation of epimers .

Q. How should sample preparation be optimized for quantifying vitamin D metabolites in non-invasive matrices like saliva?

- Answer : Saliva requires protein precipitation and solid-phase extraction (SPE) to remove interfering lipids and mucins. Derivatization with PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) enhances sensitivity for low-abundance metabolites like 25-hydroxyvitamin D3 in saliva. Validation should include recovery tests using deuterated internal standards (e.g., d6-25(OH)D3) to correct for matrix effects .

Q. What criteria define reliable calibration standards for quantifying 7,8-Dihydroxy metabolites in serum?

- Answer : Calibrators must be matrix-matched (e.g., human serum stripped of endogenous vitamin D) to account for recovery variations. Isotope-dilution LC-MS/MS (ID-LC-MS/MS) using deuterated analogs (e.g., Vitamin D3-d3) is the gold standard for minimizing matrix interferences and ensuring traceability to reference materials .

Q. How does the stability of 7,8-Dihydroxy metabolites influence experimental protocols during sample storage?

- Answer : Vitamin D metabolites are light- and temperature-sensitive. Samples should be stored at -80°C in amber vials to prevent photodegradation. Aqueous solutions require antioxidants (e.g., butylated hydroxytoluene) to inhibit oxidation, with stability validated over 72 hours under refrigerated conditions .

Advanced Research Questions

Q. How can in vivo studies be designed to evaluate the skeletal and antioxidant effects of 7,8-Dihydroxy metabolites in animal models?

- Answer : Use factorial designs to isolate variables (e.g., vitamin E and 25-(OH)D3 interactions under varying stocking densities). For broilers, a 2×2 factorial design with standardized diets (e.g., 69 μg/kg 25-(OH)D3 + 60 IU/kg vitamin E) and controlled housing conditions (e.g., 16–20 birds/m²) allows robust analysis of bone development and oxidative stress markers .

Q. What methodological considerations resolve contradictions in bioequivalence studies between vitamin D2 and D3 metabolites?

- Answer : Discrepancies in D2/D3 efficacy studies often stem from dosing regimens (bolus vs. daily) and demographic variability (age, baseline status). Standardize protocols using ID-LC-MS/MS to measure both 25(OH)D2 and 25(OH)D3, and employ crossover designs to control inter-individual variability .

Q. How can detection sensitivity be optimized for 7,8-Dihydroxy metabolites in lipid-rich matrices like meat or liver tissue?

- Answer : Use pressurized liquid extraction (PLE) with hexane-isopropanol to isolate metabolites from lipids. Post-extraction, employ chemical derivatization (e.g., DAPTAD) to enhance ionization. For beef tissue, validate recovery rates using spiked samples and confirm results with orthogonal methods like UV-spectroscopy .

Q. What strategies address epimeric interference when quantifying 24,25-Dihydroxyvitamin D3 in population studies?

- Answer : Epimeric interference (e.g., 3-epi-24,25(OH)2D3) is prevalent in infants and adults. Use ultra-high-performance LC (UHPLC) with longer run times (≥15 min) and MS/MS transitions specific to the target metabolite (e.g., m/z 413.3 → 355.3 for 24,25(OH)2D3) .

Q. What statistical approaches are recommended for multifactorial studies on vitamin D metabolite interactions?

- Answer : Mixed-effects models (e.g., SAS MIXED procedure) account for random variables like housing blocks and fixed effects like dietary treatments. For sensory or shear-force data in animal studies, repeated-measures ANOVA with Tukey post-hoc tests identifies interactions between vitamin D3 supplementation and meat quality parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.